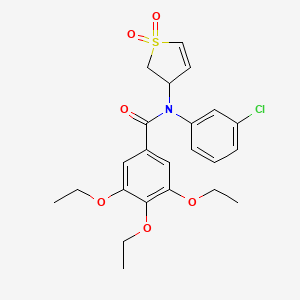

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-triethoxybenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClNO6S/c1-4-29-20-12-16(13-21(30-5-2)22(20)31-6-3)23(26)25(18-9-7-8-17(24)14-18)19-10-11-32(27,28)15-19/h7-14,19H,4-6,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVROZRDMGMFPSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its triethoxybenzamide core and sulfur-containing sulfone ring . Below is a comparative analysis with key analogues:

Table 1: Structural Comparison of Key Analogues

Key Observations:

Heterocyclic Moieties: The target’s 1,1-dioxido-2,3-dihydrothiophen group introduces a sulfone ring, which is more polar and oxidation-resistant compared to the tetrahydrofuran-oxo group in cyprofuram . Sulfones are known to enhance metabolic stability in agrochemicals. Benzothiazole derivatives (e.g., ) leverage fluorine substituents for lipophilicity and target affinity, whereas the target compound uses ethoxy groups for similar effects .

The 3-chlorophenyl group is a common motif in pesticides (e.g., cyprofuram) due to its electron-withdrawing properties, which stabilize interactions with enzyme active sites .

Table 2: Physicochemical Properties (Inferred from Analogues)

Q & A

Q. Table 1: Reaction Optimization Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Amide coupling | HATU, DIPEA, DMF, 0°C | 72 | 95 | |

| Sulfone oxidation | m-CPBA, THF, RT | 85 | 98 |

Which spectroscopic and crystallographic methods are most effective for characterizing its structure?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., triethoxybenzamide protons at δ 3.8–4.2 ppm; dihydrothiophene-dioxide protons at δ 3.1–3.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: 495.06 Da).

- X-ray crystallography : Use SHELXL for structure refinement (as in related benzamide derivatives ). ORTEP-3 is recommended for visualizing thermal ellipsoids .

Key Challenge : Crystallization may require slow evaporation in acetonitrile/ethyl acetate (1:3) due to the compound’s hydrophobic triethoxy groups .

What preliminary biological activities are associated with its structural analogs?

Methodological Answer:

Analogous compounds (e.g., chlorine/methoxy substitutions) show:

Q. Table 2: Biological Activity of Structural Analogs

| Substituent | Target Activity | Assay Type | Reference |

|---|---|---|---|

| 3-Cl, 4-OCH₃ | COX-2 inhibition | ELISA | |

| 4-Cl, 2-OCH₃ | Antibacterial | Broth microdilution |

Advanced Research Questions

How can contradictory data in biological activity studies be resolved?

Methodological Answer:

Contradictions often arise from:

- Substituent positional effects : Compare 3-chloro vs. 4-chloro analogs (e.g., 3-Cl enhances COX-2 affinity, while 4-Cl reduces solubility) .

- Assay variability : Standardize cell lines (e.g., RAW 264.7 for inflammation) and solvent controls (DMSO ≤0.1%) .

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across replicates .

Case Study : A 2024 study found conflicting MIC values for a dihydrothiophene-dioxide analog; resolution involved repeating assays under anaerobic conditions, revealing oxygen sensitivity .

What strategies optimize enantioselective synthesis of its chiral centers?

Methodological Answer:

The dihydrothiophene-dioxide moiety introduces a stereocenter at C3. Key strategies:

- Chiral auxiliaries : Use (R)-BINOL-phosphoric acid to induce >90% ee during sulfone formation .

- Catalytic asymmetric oxidation : Employ Sharpless epoxidation conditions with Ti(OiPr)₄ and DET .

- HPLC validation : Use a Chiralpak AD-H column (hexane:IPA 90:10) to confirm enantiopurity .

How can computational modeling predict its pharmacokinetic and target-binding properties?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with COX-2 (PDB: 5KIR). The triethoxy groups show π-π stacking with Tyr385 .

- ADMET prediction : SwissADME to assess logP (predicted: 3.2) and BBB permeability (low, due to sulfone polarity) .

- MD simulations : GROMACS for 100 ns trajectories to evaluate stability in binding pockets .

Q. Table 3: Predicted vs. Experimental logP Values

| Method | Predicted logP | Experimental logP | Deviation |

|---|---|---|---|

| SwissADME | 3.2 | 3.5 | ±0.3 |

| XLogP3 | 3.4 | 3.5 | ±0.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.